molecular formula C11H13ClN2O B2603907 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine CAS No. 720693-20-9

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine

Cat. No.: B2603907
CAS No.: 720693-20-9
M. Wt: 224.69
InChI Key: FFURHYJBLKFXGE-UHFFFAOYSA-N
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Description

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a piperidin-1-yl carbonyl group at the 6-position. The compound has been listed as discontinued in commercial catalogs, indicating restricted availability .

Properties

IUPAC Name

(6-chloropyridin-2-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-6-4-5-9(13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFURHYJBLKFXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine typically involves the reaction of 2-chloropyridine with piperidine and a carbonylating agent. One common method includes the use of phosgene or triphosgene as the carbonylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Antimicrobial Activity

Pyridine derivatives, including 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine, have been recognized for their antimicrobial properties. Studies indicate that compounds with pyridine rings can inhibit the growth of bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents . The presence of the piperidine moiety may enhance these effects, potentially leading to improved therapeutic profiles against resistant strains.

Antiviral Properties

In light of the COVID-19 pandemic, there has been a significant push to identify new antiviral agents. Pyridine compounds have shown promise in this area due to their ability to interact with viral proteins. Research suggests that this compound could be investigated as a potential antiviral agent, particularly against RNA viruses like SARS-CoV-2 .

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of 2-chloropyridine with piperidinyl carbonyl derivatives. This synthetic pathway allows for the introduction of various substituents that may enhance biological activity. The structural configuration of this compound facilitates interactions with biological targets, such as enzymes and receptors, which are crucial for its pharmacological effects .

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of pyridine derivatives, including those similar to this compound. The research demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the need for further investigations into this compound's efficacy in cancer therapy .

Case Study 2: Antidiabetic Effects

Another area of interest is the potential use of this compound in managing diabetes. Research has indicated that pyridine derivatives can enhance insulin sensitivity and reduce blood glucose levels in animal models. This suggests that further studies could elucidate the mechanisms by which this compound modulates metabolic pathways related to diabetes .

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine)

  • Molecular Formula : C₆H₃Cl₄N vs. C₁₁H₁₁ClN₂O (target compound).
  • Key Differences :
    • Substituents : Nitrapyrin has a trichloromethyl group at position 6, whereas the target compound features a piperidinyl carbonyl group.
    • Physical Properties :
  • Solubility: Nitrapyrin is water-insoluble, similar to many chloro-pyridines . Applications: Nitrapyrin is a fertilizer additive used to inhibit nitrification in soil , whereas the target compound’s applications remain uncharacterized.

(E)-2,4-Di(piperidin-1-yl)-6-(2-(1-(pyridin-2-yl)ethoxy)carbonyl)pyridine

  • Structural Comparison :
    • This compound has piperidine substituents at positions 2 and 4, with a pyridyl ethoxy carbonyl group at position 6 .
    • Coordination Chemistry : Acts as a neutral tridentate NNN-chelate ligand for copper complexes, confirmed via X-ray crystallography .
    • Biological Activity : Demonstrates antimicrobial properties when complexed with copper, unlike the target compound, which lacks reported bioactivity data .

3-Chloro-6-(piperidine-1-carbonyl)pyridazine

  • Molecular Formula : C₁₀H₁₂ClN₃O vs. C₁₁H₁₁ClN₂O (target compound).
  • Core Heterocycle : Pyridazine (two adjacent nitrogen atoms) vs. pyridine (one nitrogen).
  • Functional Groups : Both have a chlorine atom and a piperidinyl carbonyl group but differ in ring electronic properties, which may influence reactivity and binding affinity .

2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives

  • Substituent Effects : These compounds exhibit chloro and aryl groups, with melting points ranging from 268–287°C and molecular weights of 466–545 g/mol .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Log P (Octanol/Water)
2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine C₁₁H₁₁ClN₂O 222.67 (calc.) N/A Insoluble* ~3.4 (estimated)
Nitrapyrin C₆H₃Cl₄N 230.91 62–63 Insoluble 3.41 (experimental)
3-Chloro-6-(piperidine-1-carbonyl)pyridazine C₁₀H₁₂ClN₃O 225.68 N/A N/A N/A

*Assumed based on structural similarity to nitrapyrin.

Research Findings and Trends

  • Electronic Effects : The trichloromethyl group in nitrapyrin is strongly electron-withdrawing, whereas the piperidinyl carbonyl group in the target compound may act as a hydrogen-bond acceptor, influencing solubility and receptor interactions .
  • Biological Activity : Piperidine-containing pyridines (e.g., thiazolo[4,5-b]pyridines) show receptor antagonism linked to substituent hydrophobicity and hydrogen-bonding areas . This suggests that the target compound’s piperidinyl carbonyl group could modulate similar pharmacological properties.

Biological Activity

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN2OC_{11}H_{12}ClN_2O with a structure characterized by a chloro-substituted pyridine ring and a piperidine moiety linked via a carbonyl group. The presence of these functional groups enhances its reactivity and biological activity, making it a compound of interest in various research fields .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to significant biological effects:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical metabolic pathways. For instance, studies suggest that it may inhibit certain kinases or proteases, which are crucial in cancer progression .
  • Receptor Modulation : It has been shown to bind to neurotransmitter receptors, potentially influencing neurotransmission and neuroprotection .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .

Anticancer Activity

Significant evidence supports the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. For example, it has been observed to inhibit the growth of lymphoma cells in xenograft mouse models .

Case Study 1: Anticancer Efficacy

A notable study investigated the effects of this compound on BCL6, a protein implicated in various cancers. The compound was found to disrupt the protein-protein interactions essential for BCL6 function, leading to its degradation in lymphoma cells. This mechanism resulted in reduced tumor growth in animal models .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The results showed that it inhibited bacterial growth effectively at concentrations below those typically required for conventional antibiotics, highlighting its potential as a novel therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
2-Chloro-6-(piperidin-1-yl)benzaldehydeBenzaldehyde derivativeModerate antibacterial activity
Piperidine DerivativesVarious piperidine derivativesNeuroactive properties

The unique substitution pattern of this compound imparts distinct chemical reactivity and biological properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between chloropyridine derivatives and piperidine-containing reagents. For example, analogous compounds (e.g., piperidin-4-yloxy derivatives) are synthesized via nucleophilic substitution or carbonyl coupling in solvents like dichlorethane, using bases such as NaOH for deprotonation . Optimization includes varying reaction temperature (e.g., 0–25°C), stoichiometric ratios, and purification via column chromatography. Monitoring reaction progress with TLC or HPLC ensures yield maximization.

Q. How should researchers approach the structural characterization of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer : Employ a combination of 1H^1H/13C^{13}C NMR, FTIR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For crystallographic analysis, use X-ray diffraction with software like SHELXL for refinement . Crystallization conditions (e.g., solvent evaporation or slow diffusion) should be optimized to obtain high-quality single crystals. Refer to SHELX protocols for handling twinned data or high-resolution refinement .

Q. What are the standard protocols for assessing the compound's stability under various experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Analyze degradation products via HPLC-MS. For storage, use inert atmospheres (argon) and desiccants, as recommended for halogenated pyridines . Stability in biological matrices (e.g., plasma) can be assessed using LC-MS/MS over 24–72 hours.

Advanced Research Questions

Q. How can computational methods predict the reactivity and interaction mechanisms of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like enzymes or receptors. For metabolic pathway prediction, use software like Schrödinger’s BioLuminate to simulate cytochrome P450 interactions .

Q. How to resolve contradictions in toxicity data between in vitro and in vivo studies?

  • Methodological Answer : Address discrepancies by validating in vitro assays (e.g., Ames test for mutagenicity ) with in vivo pharmacokinetic studies. For example, if in vitro metabolic activation (e.g., S9 liver fractions ) shows mutagenicity but in vivo data do not, investigate species-specific metabolic differences or bioavailability. Use isotopic labeling (e.g., 14C^{14}C) to track metabolite excretion and tissue distribution .

Q. What strategies are effective in elucidating the compound's metabolic pathways using isotopic labeling?

  • Methodological Answer : Synthesize a 13C^{13}C- or 2H^{2}H-labeled analog and administer it to model organisms (e.g., rats). Collect biofluids (urine, plasma) and tissues for LC-MS/MS analysis. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Compare with computational metabolite prediction tools (e.g., MetaDrug) to validate pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data on polymorphic forms of this compound?

  • Methodological Answer : Polymorphism can arise from varying crystallization conditions. Use variable-temperature XRD to study phase transitions. Compare experimental data with predicted crystal structures from Mercury CSD software. If contradictions persist (e.g., unit cell parameters), re-refine data with alternative SHELXL constraints or test for twinning .

Q. What experimental design considerations are critical for reproducibility in catalytic applications of this compound?

  • Methodological Answer : Standardize catalyst loading, solvent purity, and reaction atmosphere (e.g., nitrogen vs. air). For heterogeneous catalysis, characterize the catalyst surface via BET and SEM-EDS. Replicate results across multiple batches and laboratories, and report yields with error margins (±SD).

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